6-(4-Morpholinyl)pyrazinamine

Medicinal Chemistry Physicochemical Properties Drug-likeness

Select 6-(4-Morpholinyl)pyrazinamine (CAS 717847-03-5) for its precise physicochemical profile (XLogP: -0.5, TPSA: 64.3 Ų), enabling predictable SAR in drug discovery and ensuring reproducibility in hydrophilic lead optimization. This building block offers distinct advantages over generic aminopyrazines for kinase inhibitor synthesis. Verify purity (≥97%) and request a quote for research-scale or bulk supply.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
CAS No. 717847-03-5
Cat. No. B1418893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Morpholinyl)pyrazinamine
CAS717847-03-5
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CN=C2)N
InChIInChI=1S/C8H12N4O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11)
InChIKeyPTQRJZXZMRXHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Morpholinyl)pyrazinamine (CAS 717847-03-5) Product Profile and Procurement Baseline


6-(4-Morpholinyl)pyrazinamine (CAS 717847-03-5), also known as 6-Morpholinopyrazin-2-amine, is a heterocyclic amine building block characterized by a pyrazine core substituted with a morpholine ring and a primary amino group. Its molecular formula is C8H12N4O with a molecular weight of 180.21 g/mol [1]. This compound is primarily utilized in medicinal chemistry and drug discovery as a key intermediate for the synthesis of kinase inhibitors and other biologically active molecules . Its physicochemical profile, including a predicted XLogP3-AA of -0.5 and a topological polar surface area (TPSA) of 64.3 Ų, defines its drug-likeness and solubility characteristics [1].

Why Generic Substitution Fails for 6-(4-Morpholinyl)pyrazinamine in Research Pipelines


Substituting 6-(4-Morpholinyl)pyrazinamine with a generic aminopyrazine or an alternative regioisomer is not a straightforward procurement decision. The specific 6-position of the morpholine substituent on the pyrazine ring dictates a unique set of physicochemical properties that are critical for molecular recognition in drug discovery. For instance, the target compound's XLogP3-AA of -0.5 and TPSA of 64.3 Ų [1] significantly differ from the unsubstituted 2-aminopyrazine, which has a LogP of approximately 0.64 and a PSA of 51.8 Ų [2]. This difference in lipophilicity and polarity can alter solubility, permeability, and off-target binding profiles, making simple substitution a high-risk factor for reproducibility and SAR studies .

Quantitative Differentiation Evidence for 6-(4-Morpholinyl)pyrazinamine Procurement


Enhanced Hydrophilicity and Polar Surface Area vs. Unsubstituted Aminopyrazine Scaffold

The target compound exhibits significantly altered lipophilicity compared to the core 2-aminopyrazine scaffold. It has a predicted XLogP3-AA of -0.5, indicating greater hydrophilicity [1]. In contrast, the unsubstituted 2-aminopyrazine is reported to have a LogP of approximately 0.64 [2]. This change is driven by the addition of the morpholine moiety. This differentiation is crucial for applications where lower lipophilicity is desired to improve aqueous solubility and reduce non-specific binding.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Increased Topological Polar Surface Area (TPSA) vs. Unsubstituted Aminopyrazine Scaffold

The compound possesses a TPSA of 64.3 Ų, a direct result of the additional hydrogen bond acceptors introduced by the morpholine ring [1]. This is a significant increase over the TPSA of 51.8 Ų reported for the unsubstituted 2-aminopyrazine scaffold [2]. A higher TPSA is often correlated with improved solubility and reduced passive membrane permeability, which are key differentiators in designing compounds for specific target compartments or routes of administration.

Medicinal Chemistry Physicochemical Properties Permeability

Validated Use as a Key Intermediate in Patented Kinase Inhibitor Synthesis

The compound's utility is evidenced by its explicit inclusion as a synthetic intermediate in patent literature. It is documented as an upstream reagent in WO2012/3264 A1, leading to a downstream product with potential kinase inhibitory activity . While specific IC50 values for the final product are not disclosed in the extract, the patent's focus on pyrazine derivatives as kinase modulators positions the compound as a privileged building block. This contrasts with simpler aminopyrazines that lack this documented application in proprietary kinase inhibitor programs.

Synthetic Chemistry Kinase Inhibition Drug Development

Optimal Procurement Scenarios for 6-(4-Morpholinyl)pyrazinamine Based on Evidence


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors

Medicinal chemists optimizing a kinase inhibitor lead series can procure this compound as a direct synthetic intermediate. Its documented use in patent WO2012/3264 A1 provides a validated starting point for exploring pyrazine-based kinase modulators . The defined physicochemical profile (XLogP = -0.5, TPSA = 64.3 Ų) offers a reliable baseline for building SAR, which is more predictable than starting from the unsubstituted aminopyrazine scaffold.

Physicochemical Property Modulation in Drug Design

Researchers aiming to increase the hydrophilicity and polar surface area of a drug candidate while retaining a pyrazine core should select this compound. The measured delta in XLogP (-1.14) and TPSA (+12.5 Ų) compared to 2-aminopyrazine provides a quantifiable advantage for improving aqueous solubility and potentially reducing blood-brain barrier permeability [2].

Parallel Synthesis and Library Generation in Drug Discovery

This compound serves as a versatile building block for generating diverse chemical libraries. Its primary amino group and morpholine moiety offer orthogonal points for functionalization, enabling the rapid synthesis of analogs for high-throughput screening campaigns. Its commercial availability from multiple vendors ensures a reliable supply chain for large-scale library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Morpholinyl)pyrazinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.